

Statistical Analysis of Feracryl Efficacy: A Comparative Guide

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Compound of Interest

Compound Name: *Feracryl*
CAS No.: *15773-23-6*
Cat. No.: *B1216049*

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This guide provides a statistical analysis of **Feracryl**'s efficacy, comparing its performance with other commercially available hemostatic agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Data Presentation: Comparative Efficacy of Hemostatic Agents

The following tables summarize the quantitative data on the efficacy of **Feracryl** and its alternatives. It is important to note that the data is sourced from different studies with varying experimental designs, which should be considered when making direct comparisons.

Table 1: **Feracryl** Efficacy in Wound Healing (Animal Model)

Parameter	Feracryl (1%)	Silver Sulfadiazine (SSD)	Control (Saline Gauze)	p-value
Percentage of Wound Healing (Day 5)	Significantly better than SSD and Control	-	-	<0.001
Percentage of Wound Healing (Day 10)	Significantly better than SSD and Control	-	-	<0.001
Percentage of Wound Healing (Day 14)	Significantly better than SSD and Control	-	-	<0.001
Epithelial Thickness (Day 14)	Significantly greater than SSD and Control	-	-	<0.001
Granulation Tissue Thickness (Day 14)	Thinner than SSD and Control	Greater than Feracryl and Control	-	<0.001
Neovascularization (Day 14)	More mature than SSD and Control	-	-	<0.001

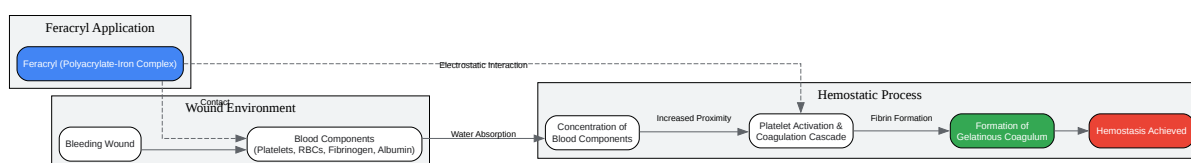
Table 2: Comparative Efficacy of Various Hemostatic Agents (Time to Hemostasis)

Hemostatic Agent	Study Population	Wound Type	Time to Hemostasis	Success Rate
Feracryl	-	-	Data not available in comparative human trials	-
Celox	Human (Civilian Penetrating Trauma)	Penetrating limb trauma	51.3% of patients achieved hemostasis within 5 minutes[1]	Significantly reduced time to hemostasis compared to pressure dressing (p=0.01)[1]
Celox	Human (Emergency Use)	Various traumatic wounds	81% achieved bleeding control within one minute, 94% within two minutes[2]	100% hemostasis on first application[2]
HemCon	Human (Oral Surgery)	Dental surgical sites	< 1 minute	All treated sites achieved hemostasis significantly sooner than controls (p < .001)[3]
QuikClot	Swine Model	Lethal groin injuries	-	100% survival rate in treated animals.[4]

Mechanism of Action

Feracryl is a polyacrylic acid polymer containing iron. Its hemostatic effect is achieved through a multi-faceted mechanism. Upon contact with blood, the polymer rapidly absorbs the aqueous

component of the blood. This action concentrates platelets, red blood cells, and coagulation factors at the wound site. The polymer's anionic nature also facilitates the interaction with plasma proteins, particularly albumin and fibrinogen, leading to the formation of a gelatinous coagulum that seals the wound.[5] This process is further enhanced by the electrostatic interaction which activates platelets and accelerates the intrinsic coagulation pathway.[5]



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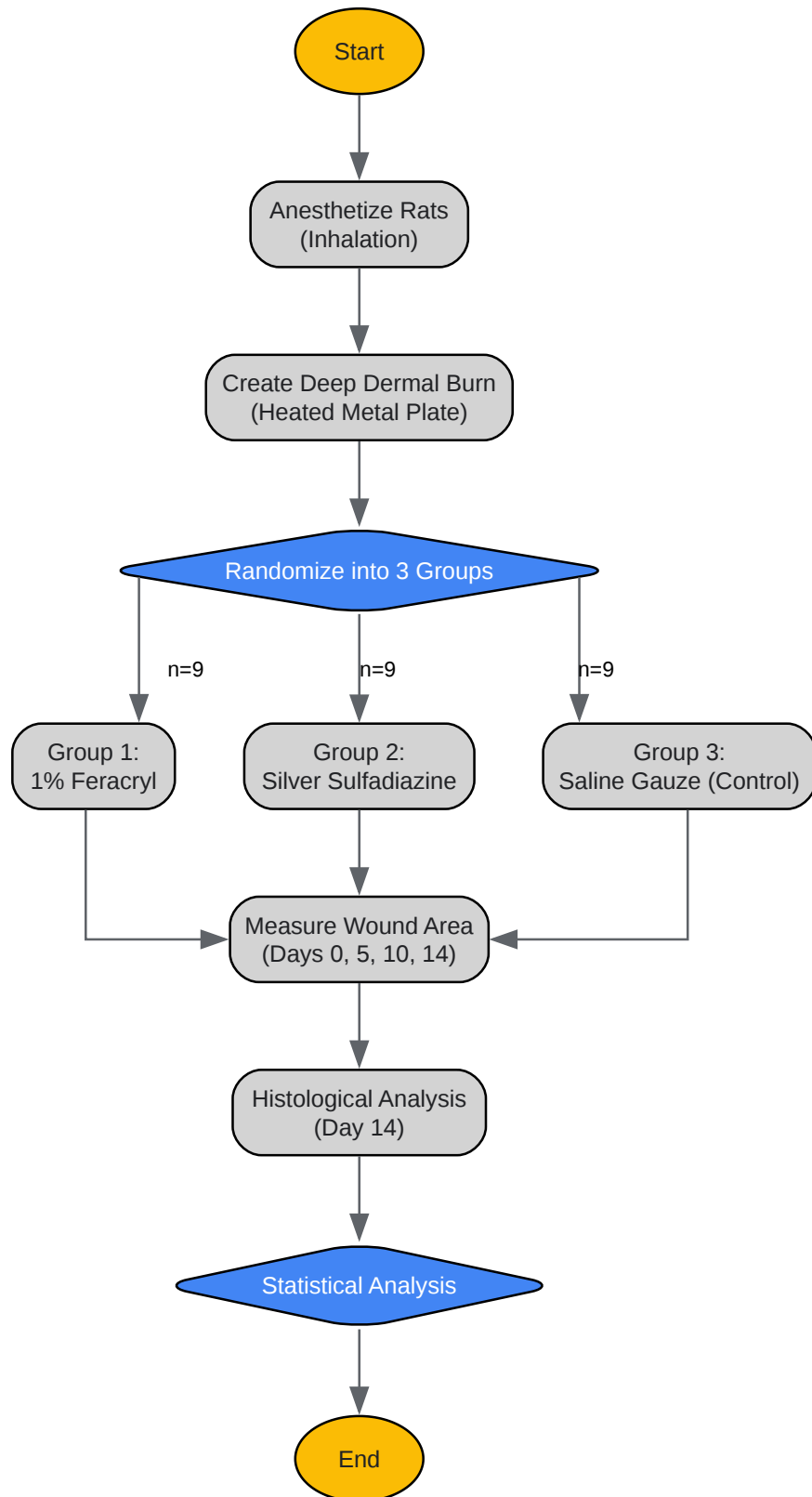
Caption: **Feracryl's** hemostatic mechanism involves rapid water absorption and electrostatic interactions.

Experimental Protocols

Feracryl vs. Silver Sulfadiazine in a Rat Burn Model[1]

- Objective: To compare the efficacy of 1% **Feracryl** and Silver Sulfadiazine (SSD) in promoting re-epithelialization of deep dermal burn wounds.
- Subjects: 27 healthy male Wistar rats.
- Experimental Procedure:
 - Anesthesia: The rats were anesthetized via inhalation.
 - Wound Creation: A deep dermal burn injury was created on the back of each rat using a heated metal plate.

- Treatment Groups: The rats were randomly assigned to one of three groups:
 - Group 1: Treated with 1% **Feracryl**.
 - Group 2: Treated with Silver Sulfadiazine (SSD).
 - Group 3 (Control): Treated with moist saline gauze.
- Wound Assessment: The wound area was measured on days 0, 5, 10, and 14.
- Histological Analysis: On day 14, tissue samples were collected for histological evaluation of re-epithelialization, epithelial thickness, granulation tissue thickness, and neovascularization.
- Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significance ($p < 0.05$).

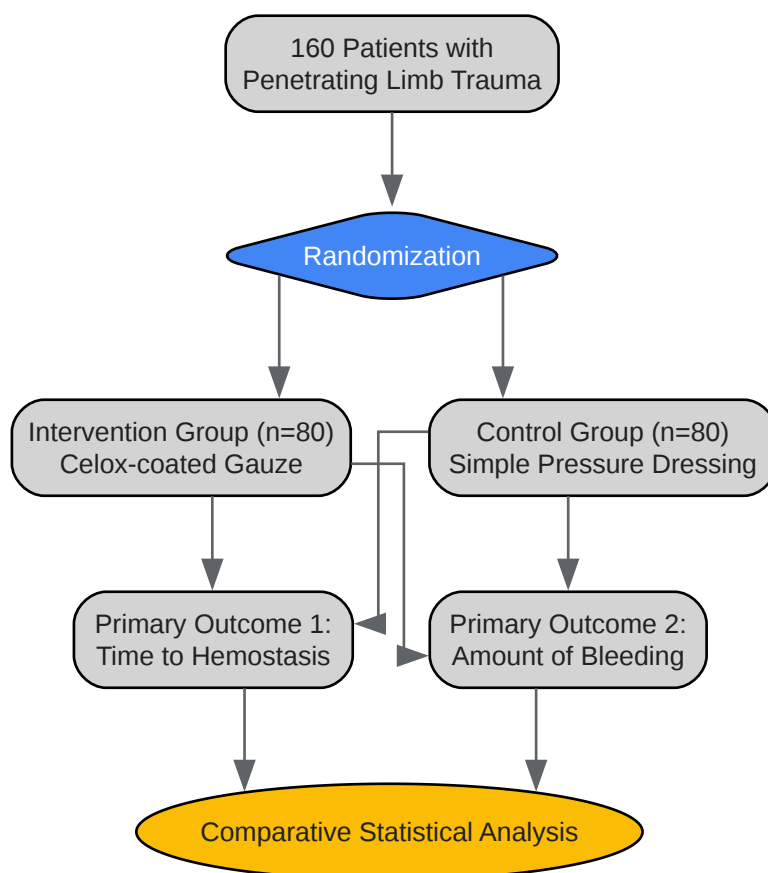


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Caption: Workflow of the comparative study of **Feracryl** and SSD on burn wounds in a rat model.

Celox vs. Standard Pressure Dressing in a Clinical Trial[2]

- Objective: To assess the efficacy of Celox-coated gauze compared to a simple pressure dressing in managing civilian stab-wound trauma.
- Study Design: Randomized clinical trial.
- Participants: 160 patients with penetrating limb trauma.
- Intervention:
 - Intervention Group (n=80): Treated with Celox-coated gauze.
 - Control Group (n=80): Treated with a simple pressure dressing.
- Primary Outcomes:
 - Time to achieve hemostasis.
 - Amount of bleeding.
- Procedure:
 - Patients were randomly allocated to either the intervention or control group.
 - The assigned dressing was applied to the wound.
 - Time to hemostasis was recorded.
 - The amount of blood loss was measured.
- Statistical Analysis: Data were analyzed to compare the outcomes between the two groups. A p-value of less than 0.05 was considered statistically significant.



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Caption: Logical flow of the randomized clinical trial comparing Celox to a standard pressure dressing.

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References

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- 2. [researchgate.net \[researchgate.net\]](#)

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